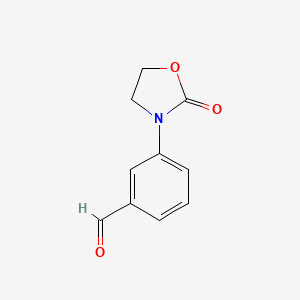

3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde

説明

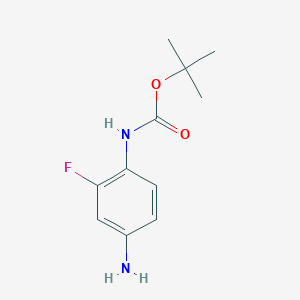

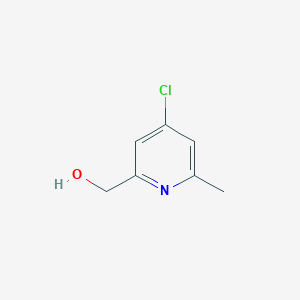

3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde is a chemical compound with the CAS Number: 381230-96-2 . It has a molecular weight of 143.14 . The IUPAC name for this compound is 3-(2-oxo-1,3-oxazolidin-3-yl)propanal .

Molecular Structure Analysis

The InChI code for 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde is 1S/C6H9NO3/c8-4-1-2-7-3-5-10-6(7)9/h4H,1-3,5H2 . The SMILES string for this compound is O=C(OCC1)N1CC(O)=O .Physical And Chemical Properties Analysis

3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde is a liquid at room temperature . The storage temperature for this compound is -10°C .科学的研究の応用

I have found several scientific research applications related to oxazolidinone derivatives and similar compounds. Here’s a comprehensive analysis focusing on unique applications:

Antimicrobial Activity

Oxazolidinones, including compounds similar to “3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde”, have been studied for their antimicrobial properties. They are known to be effective against a range of bacteria, including resistant strains .

Antifungal Applications

These compounds also exhibit antifungal activities, which make them potential candidates for treating fungal infections .

Antioxidant Properties

Research has indicated that oxazolidinone derivatives can possess antioxidant properties, which are beneficial in protecting cells from oxidative stress .

Anti-inflammatory and Analgesic Effects

Some studies suggest that these molecules may have anti-inflammatory and analgesic effects, which could be useful in the development of new pain relief medications .

Anticancer Potential

There is ongoing research into the anticancer properties of oxazolidinone derivatives. They may play a role in future cancer therapies .

Synthesis Methods

New methods for synthesizing oxazolidin-2-one rings, which are core structures in these compounds, are continually being developed to improve efficiency and yield .

Pharmaceutical Applications

The oxazolidinone ring is a key feature in several pharmaceuticals, such as linezolid, an antibiotic with a unique mechanism of action .

Novel Synthesis Routes

Researchers are exploring novel synthesis routes for oxazolidinone-based drugs like rivaroxaban, which is used as an anticoagulant .

Safety and Hazards

特性

IUPAC Name |

3-(2-oxo-1,3-oxazolidin-3-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-7-8-2-1-3-9(6-8)11-4-5-14-10(11)13/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXLUGPIETVTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)

![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)